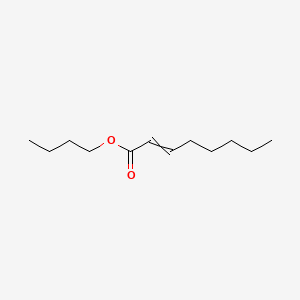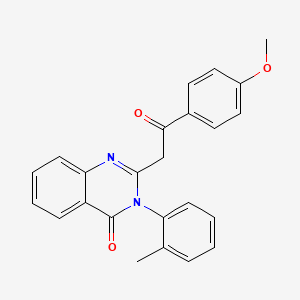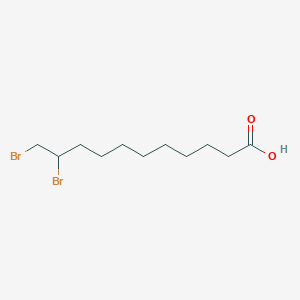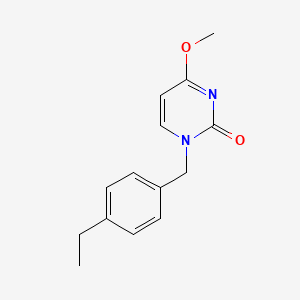
1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a methoxy group at the 4-position and an ethylbenzyl group at the 1-position, making it a unique derivative of pyrimidine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one typically involves the condensation of 4-ethylbenzylamine with 4-methoxypyrimidine-2(1H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methylbenzyl)-4-methoxypyrimidin-2(1H)-one
- 1-(4-chlorobenzyl)-4-methoxypyrimidin-2(1H)-one
- 1-(4-fluorobenzyl)-4-methoxypyrimidin-2(1H)-one
Uniqueness
1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one is unique due to the presence of the ethylbenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1184919-97-8 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-[(4-ethylphenyl)methyl]-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-11-4-6-12(7-5-11)10-16-9-8-13(18-2)15-14(16)17/h4-9H,3,10H2,1-2H3 |
Clé InChI |
NYMODETYHAANTP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN2C=CC(=NC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


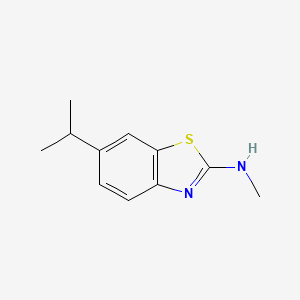
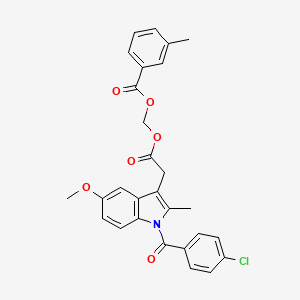
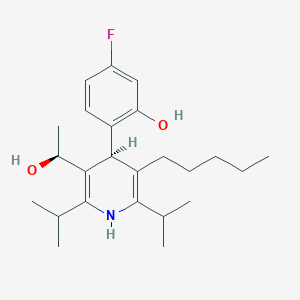
![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)

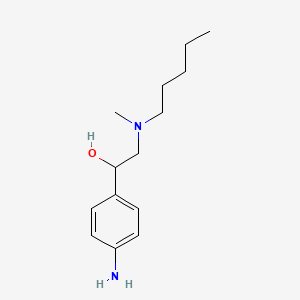

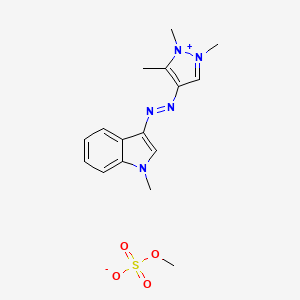
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)

